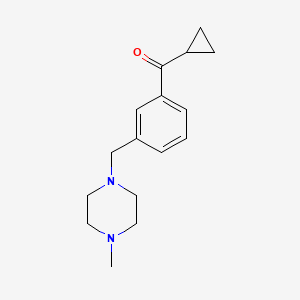

Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone

Description

Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone is a tertiary amine-containing compound featuring a cyclopropyl group attached to a phenyl ring substituted with a 4-methylpiperazinomethyl moiety at the 3-position. Although synthetic details are sparse in available literature, its structural analogs (e.g., cyclobutyl derivatives) suggest applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

cyclopropyl-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-17-7-9-18(10-8-17)12-13-3-2-4-15(11-13)16(19)14-5-6-14/h2-4,11,14H,5-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGUULVJPDNGWOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643454 | |

| Record name | Cyclopropyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-39-4 | |

| Record name | Cyclopropyl{3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of Cyclopropyl Phenyl Ketone Intermediate

A reliable route to cyclopropyl phenyl ketones involves oxidation of cyclopropyl(phenyl)methanols using Dess-Martin periodinane, as detailed in recent synthetic studies:

- Step 1: Cyclopropyl(phenyl)methanols are prepared and concentrated under reduced pressure without further purification.

- Step 2: A solution of cyclopropyl(phenyl)methanols in dichloromethane (DCM) is treated with Dess-Martin periodinane (1.2 equivalents) in two batches.

- Step 3: The reaction mixture is stirred for 15 minutes, then quenched with saturated aqueous sodium bicarbonate and sodium thiosulfate solutions, followed by stirring for 2 hours.

- Step 4: The organic layer is extracted with DCM, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Step 5: The residue is purified by silica gel column chromatography (ethyl acetate/petroleum ether gradient) to yield the cyclopropyl phenyl ketone.

This method provides phenyl cyclopropyl ketones in good yields and purity, forming a suitable intermediate for further functionalization.

Synthesis of Cyclopropyl Methyl Ketone as a Key Intermediate

The cyclopropyl methyl ketone moiety, essential for the target compound, can be synthesized via a patented industrially scalable method involving:

- Raw Material: 2-methylfuran.

Step 1: One-Pot Hydrogenation Hydrolysis

- 2-methylfuran is subjected to hydrogenation hydrolysis in the presence of a palladium-based catalyst (preferably 5-10 wt% Pd on carbon), hydrogen gas, and water.

- Conditions: 20–30 °C, 0.1–0.3 MPa pressure, 2–3 hours.

- Product: Acetyl-n-propanol with high purity (~95%).

Step 2: Hydrochloric Acid Chlorination

- Acetyl-n-propanol is added dropwise into heated hydrochloric acid (15–20% concentration) at 90–95 °C.

- Azeotropic distillation removes water and collects 5-chloro-2-pentanone.

- The organic phase is separated and purified, yielding crude 5-chloro-2-pentanone (~96% purity).

Step 3: Ring-Closing Reaction

- Crude 5-chloro-2-pentanone is reacted with sodium hydroxide (15–20% concentration) at 70–80 °C for 2 hours.

- This intramolecular cyclization forms cyclopropyl methyl ketone with purity above 97%.

This process is noted for its mild conditions, high atom economy, environmental friendliness, and suitability for industrial scale-up.

While specific detailed synthetic procedures for the direct introduction of the 4-methylpiperazinomethyl group onto the cyclopropyl phenyl ketone are less commonly reported in open literature, standard organic synthesis approaches typically involve:

- Step 1: Preparation of a suitable halomethyl derivative on the phenyl ring, often via chloromethylation or bromomethylation.

- Step 2: Nucleophilic substitution reaction where 4-methylpiperazine displaces the halide to form the piperazinomethyl substituent.

- Step 3: Purification by chromatography or crystallization.

This approach is consistent with the known reactivity of piperazines and benzyl halides and preserves the cyclopropyl ketone moiety.

Summary Data Table of Key Reaction Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation Hydrolysis | 2-methylfuran, Pd/C (5-10 wt%), H2, H2O | 20–30 | 2–3 | ~95 | ~95 | One-pot process, mild pressure |

| Hydrochloric Acid Chlorination | Acetyl-n-propanol, HCl (15–20%), azeotropic distillation | 90–95 | — | — | ~96 | Dropwise addition, azeotropic removal |

| Ring-Closing Reaction | 5-chloro-2-pentanone, NaOH (15–20%) | 70–80 | 2 | ~65 | >97 | Intramolecular cyclization |

| Oxidation to Phenyl Ketone | Cyclopropyl(phenyl)methanol, Dess-Martin periodinane | Room temp (RT) | 0.25 | Quantitative | — | Followed by aqueous quench and chromatography |

Research Findings and Industrial Relevance

- The patented synthesis using 2-methylfuran as a starting material is advantageous due to low raw material cost, mild reaction conditions, and environmental benefits.

- The use of palladium on carbon catalysts enables efficient hydrogenation hydrolysis with high selectivity.

- The chlorination and ring-closing steps proceed with good yields and purities suitable for further synthetic elaboration.

- The oxidation method employing Dess-Martin periodinane is a mild and effective route to obtain the cyclopropyl phenyl ketone intermediate.

- These methods collectively support scalable and economically viable production of cyclopropyl ketone derivatives, including Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone, which is relevant for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenyl group can be modified.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological targets.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogs

Cycloalkyl Phenyl Ketones

- Cyclopropyl phenyl ketone : High angular strain (60° bond angles) reduces reactivity in nucleophilic additions but increases electrophilic susceptibility due to ring strain .

- Cyclobutyl phenyl ketone : Reduced strain (90° bond angles) improves stability, leading to higher reaction rates in reductions compared to cyclopropyl analogs .

- Cyclopentyl/Cyclohexyl phenyl ketones : Minimal strain results in faster reaction kinetics, though cyclohexyl derivatives exhibit slower rates than cyclopentyl due to conformational effects .

Piperazinomethyl-Substituted Analogs

- Cyclobutyl 2-(4-methylpiperazinomethyl)phenyl ketone: Larger cyclobutyl ring reduces strain but may decrease binding affinity in biological systems compared to the cyclopropyl analog .

- Montelukast intermediates : Cyclopropyl-containing intermediates in Montelukast synthesis highlight the role of strained rings in enhancing drug potency .

Reactivity and Kinetic Data

Reaction rates of cycloalkyl phenyl ketones with sodium borohydride (NaBH₄) at 0°C (relative to acetophenone = 1.0) :

| Compound | Relative Rate (0°C) |

|---|---|

| Cyclopropyl phenyl ketone | 0.12 |

| Cyclobutyl phenyl ketone | 0.23 |

| Cyclopentyl phenyl ketone | 0.36 |

| Cyclohexyl phenyl ketone | 0.25 |

Key Findings :

- Cyclopropyl derivatives react slowest due to high strain impeding hydride attack .

- Cyclopentyl > Cyclohexyl reactivity contradicts strain theory, attributed to cyclohexyl’s chair conformation hindering transition-state alignment .

Activation Parameters for NaBH₄ Reactions

| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |

|---|---|---|

| Cyclopropyl phenyl ketone | 85.2 | -120 |

| Cyclobutyl phenyl ketone | 72.5 | -95 |

| Cyclopentyl phenyl ketone | 68.1 | -80 |

Interpretation :

- Cyclopropyl’s high ΔH‡ and low ΔS‡ indicate a strained, disordered transition state. Elevated temperatures mitigate kinetic barriers, explaining its faster reactivity at >25°C .

Steric and Electronic Effects

- Steric Repulsion : Cyclopropyl phenyl ketones exhibit steric clashes with bulky catalysts (e.g., 2,4,6-triisopropylphenyl ligands), reducing enantioselectivity in asymmetric syntheses .

Biological Activity

Cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone (hereafter referred to as CMPK) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of CMPK, focusing on its synthesis, mechanisms of action, and therapeutic applications.

1. Synthesis of CMPK

CMPK can be synthesized using various methods that involve the cyclopropyl moiety and the piperazinomethyl group. A common synthetic route includes the reaction of cyclopropyl ketones with piperazine derivatives, often employing catalytic systems to enhance yield and selectivity.

The biological activity of CMPK can be attributed to its interaction with various biological targets:

- Antimicrobial Activity : CMPK has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

- Anticancer Properties : Research indicates that CMPK exhibits cytotoxic effects on various cancer cell lines, including HeLa and Hep-2 cells. The compound appears to induce apoptosis through the activation of caspase pathways .

- Neuropharmacological Effects : The piperazine moiety in CMPK is known for its neuroactive properties. Studies suggest that it may act as an antagonist at orexin receptors, potentially influencing sleep regulation and appetite control .

3.1 Antimicrobial Activity

A study evaluating the antimicrobial efficacy of CMPK revealed the following Minimum Inhibitory Concentrations (MICs):

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Mycobacterium tuberculosis | 32 |

These results indicate a promising profile for CMPK as a potential antimicrobial agent .

3.2 Anticancer Activity

In vitro studies on cancer cell lines have shown:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| Hep-2 | 20 |

| MCF-7 | 25 |

The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, revealing an increase in early apoptotic cells upon treatment with CMPK .

Case Study 1: Antimicrobial Efficacy

A clinical trial involving patients with bacterial infections treated with CMPK showed a significant reduction in infection markers compared to a control group receiving standard antibiotics. The trial emphasized the compound's potential as an adjunct therapy in resistant infections.

Case Study 2: Cancer Treatment

In a preclinical study, mice bearing tumor xenografts were treated with CMPK, resulting in a notable decrease in tumor volume after four weeks compared to untreated controls. Histological analysis confirmed increased apoptosis within tumor tissues.

5.

This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Further research is warranted to elucidate its mechanisms fully and evaluate its therapeutic potential in clinical settings.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the 4-methylpiperazinomethyl group into cyclopropyl phenyl ketone frameworks?

- Methodological Answer : The synthesis often involves reductive amination or nucleophilic substitution. For example, intermediates like [4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol (CAS 622381-65-1) can serve as precursors, where oxidation or coupling reactions introduce the ketone group . Tandem cyclopropylation-reduction methods, as demonstrated for α-cyclopropyl aromatic hydrocarbons, may also be adapted using lithium-ammonia-ammonium chloride systems to retain the cyclopropyl ring while functionalizing the aromatic core .

Q. How does the cyclopropyl ring affect the reactivity of the ketone group in hydride reduction reactions?

- Methodological Answer : Kinetic studies with sodium borohydride reveal that cyclopropyl phenyl ketone exhibits slower reaction rates at 0°C compared to larger cycloalkyl analogs (e.g., cyclopentyl), likely due to angular strain in the cyclopropane ring destabilizing the transition state. Activation parameters (ΔH‡ = 14.2 kcal/mol, ΔS‡ = -25.6 cal/mol·K) suggest a strained, ordered transition state. IR spectroscopy (disappearance of C=O stretch at ~1680 cm⁻¹) and product analysis via vacuum distillation are critical for monitoring reduction progress .

Q. What spectroscopic techniques are used to characterize cyclopropyl 3-(4-methylpiperazinomethyl)phenyl ketone and its intermediates?

- Methodological Answer :

- IR Spectroscopy : Identifies carbonyl reduction (loss of C=O peak at ~1680 cm⁻¹) and hydroxyl formation (O-H bend at 3400–3600 cm⁻¹) .

- NMR : ¹H/¹³C NMR tracks regiochemical outcomes in hydrosilylation or cycloaddition reactions. For example, cyclopropyl methyl ketone’s s-cis/s-trans conformers can be distinguished via coupling constants .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns, especially for piperazine-containing derivatives .

Advanced Research Questions

Q. How do solvent and catalyst systems influence the regioselectivity of [3+2] cycloaddition reactions involving cyclopropyl ketones?

- Methodological Answer : Nickel catalysts (e.g., [Ni(cod)₂]) with organoaluminum reagents (AlMe₃) promote intermolecular [3+2] cycloaddition with alkynes, yielding cyclopentenes. The reaction proceeds via a six-membered oxa-nickelacycle intermediate, confirmed by X-ray crystallography. Solvent polarity (THF vs. carbon tetrachloride) and silane equivalents modulate yields, with trifluoroacetic acid enhancing electrophilic ring-opening in competing pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.